Cas no 1261914-62-8 (4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid)

4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a piperidine-1-carbonyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motif, which combines a benzoic acid core with a piperidine carboxamide group. The fluorine substitution enhances metabolic stability and modulates electronic properties, while the carbonyl linker and piperidine moiety contribute to potential binding interactions with biological targets. Its well-defined molecular structure makes it a valuable intermediate for the synthesis of more complex bioactive molecules. The compound is typically characterized by high purity and consistent performance in synthetic applications.
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid structure
1261914-62-8 structure
Product name:4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
CAS No:1261914-62-8
MF:C19H18NO3F
Molecular Weight:327.35
MDL:MFCD18323023
CID:2763156
PubChem ID:53228844

4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid 化学的及び物理的性質

名前と識別子

    • MFCD18323023
    • 4-FLUORO-3-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZOIC ACID
    • 4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
    • DTXSID40692286
    • 6-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
    • 1261914-62-8
    • 4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
    • MDL: MFCD18323023
    • インチ: InChI=1S/C19H18FNO3/c20-17-9-8-15(19(23)24)12-16(17)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
    • InChIKey: DPSUQQHFXAKLTG-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 327.12707160Da
  • 同位素质量: 327.12707160Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 456
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 57.6Ų

4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB330302-5 g
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%; .
1261914-62-8 95%
5g
€1159.00 2023-04-26
abcr
AB330302-5g
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%; .
1261914-62-8 95%
5g
€1159.00 2024-06-08

4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid 関連文献

4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acidに関する追加情報

4-Fluoro-3-[4-(Piperidine-1-carbonyl)phenyl]benzoic Acid: An Overview of Its Properties and Applications

4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (CAS No. 1261914-62-8) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of its chemical properties, synthesis methods, biological activities, and potential applications in drug development.

Chemical Structure and Properties

4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a substituted benzoic acid with a fluoro group at the 4-position and a piperidine-1-carbonyl group attached to the 4-position of the phenyl ring. The molecular formula is C19H18FN2O2, and its molecular weight is 333.35 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various chemical reactions and biological assays.

The presence of the fluoro group enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. The piperidine-1-carbonyl moiety imparts additional functional groups that can participate in hydrogen bonding and other intermolecular interactions, contributing to the compound's pharmacological properties.

Synthesis Methods

The synthesis of 4-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid can be achieved through several routes, each with its own advantages and challenges. One common method involves the coupling of 4-fluoro-3-bromobenzoic acid with 4-piperidinocarbonylphenylboronic acid using palladium-catalyzed Suzuki coupling reaction. This method is highly efficient and yields the desired product in good purity.

An alternative approach involves the reaction of 4-fluoro-3-bromobenzoic acid with piperidine in the presence of a base, followed by an intramolecular cyclization step to form the final product. This method is simpler but may require more rigorous reaction conditions to achieve high yields.

Biological Activities

4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. Recent research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

In addition to its anti-inflammatory effects, 4-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has demonstrated promising antiproliferative activity against various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Clinical Applications and Drug Development

The potential clinical applications of 4-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid are diverse and promising. Its anti-inflammatory properties make it a candidate for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Preclinical studies have shown that it can effectively reduce inflammation in animal models, suggesting its potential for further development into a therapeutic agent.

In the realm of oncology, 4-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has shown promise as a potential anticancer drug. Its ability to induce apoptosis in cancer cells without significant toxicity to normal cells makes it an attractive candidate for further investigation. Clinical trials are currently underway to evaluate its safety and efficacy in treating various types of cancer.

Conclusion

4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (CAS No. 1261914-62-8) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with valuable biological activities, including anti-inflammatory and antiproliferative properties. Ongoing research continues to uncover new applications for this compound, making it an exciting area of study for scientists and researchers alike.

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